molecular formula C13H15Cl2NO3S B2817506 4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine CAS No. 1421491-23-7

4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine

Cat. No.: B2817506
CAS No.: 1421491-23-7
M. Wt: 336.23
InChI Key: YOBSGKHHBIVTFD-UHFFFAOYSA-N
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Description

4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring substituted with cyclopropylsulfonyl and dichlorophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine typically involves the reaction of morpholine with cyclopropylsulfonyl chloride and 3,5-dichlorophenyl derivatives. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, where halogen atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)piperidine
  • 4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)thiazole
  • 4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)imidazole

Uniqueness

4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

4-cyclopropylsulfonyl-2-(3,5-dichlorophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3S/c14-10-5-9(6-11(15)7-10)13-8-16(3-4-19-13)20(17,18)12-1-2-12/h5-7,12-13H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBSGKHHBIVTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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